molecular formula C5H11N3O B154773 (R)-piperazine-2-carboxamide CAS No. 138681-31-9

(R)-piperazine-2-carboxamide

Cat. No.: B154773
CAS No.: 138681-31-9
M. Wt: 129.16 g/mol
InChI Key: BRYCUMKDWMEGMK-SCSAIBSYSA-N
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Description

®-piperazine-2-carboxamide is a chiral compound with significant importance in various scientific fields. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms that gives it unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-piperazine-2-carboxamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of ®-piperazine, which can be obtained through the resolution of racemic piperazine using chiral acids or by asymmetric synthesis.

    Carboxylation: The ®-piperazine is then reacted with a carboxylating agent such as carbon dioxide or phosgene under controlled conditions to introduce the carboxamide group.

    Purification: The resulting ®-piperazine-2-carboxamide is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In industrial settings, the production of ®-piperazine-2-carboxamide may involve:

    Large-Scale Synthesis: Utilizing continuous flow reactors to ensure consistent reaction conditions and high yield.

    Catalysis: Employing chiral catalysts to enhance the selectivity and efficiency of the synthesis.

    Automation: Integrating automated systems for monitoring and controlling reaction parameters to optimize production.

Chemical Reactions Analysis

Types of Reactions

®-piperazine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert it into amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, leading to the formation of substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions often conducted in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Production of primary or secondary amines.

    Substitution: Generation of N-substituted piperazine derivatives.

Scientific Research Applications

®-piperazine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Serves as a ligand in the study of enzyme-substrate interactions and protein binding.

    Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: Utilized in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-piperazine-2-carboxamide involves its interaction with specific molecular targets:

    Binding: It binds to receptors or enzymes, altering their activity and leading to a biological response.

    Pathways: It may modulate signaling pathways, influencing cellular processes such as neurotransmission, metabolism, or immune response.

    Effects: The compound’s effects are mediated through its ability to interact with and modify the function of target proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (S)-piperazine-2-carboxamide: The enantiomer of ®-piperazine-2-carboxamide with different spatial arrangement and potentially different biological activity.

    N-methylpiperazine: A derivative with a methyl group attached to the nitrogen atom, used in various chemical syntheses.

    Piperazine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

®-piperazine-2-carboxamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its ability to selectively interact with chiral receptors or enzymes makes it valuable in the development of enantioselective drugs and catalysts.

Properties

IUPAC Name

(2R)-piperazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O/c6-5(9)4-3-7-1-2-8-4/h4,7-8H,1-3H2,(H2,6,9)/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRYCUMKDWMEGMK-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90426497
Record name (R)-piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138681-31-9
Record name (R)-piperazine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90426497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-benzyloxycarbonyl-1-(4-[5-fluoro-1-(2-trimethylsilylethane-sulfonyl)indol-3-yl]piperidine-1-sulfonyl)piperazine-2-(RS)-carboxylic acid(288 mg, 0.40 mmol), [prepared as described in Step 6 above] in methylene chloride (5 ml) at 0° C. were added a few drops of DMF and oxalyl chloride (89 ml, 1.0 mmol). The reaction mixture was warmed to RT over 1 h, and stirring was continued for an additional 14 h. The reaction mixture was concentrated in vacua, redissolved in methylene chloride (5 ml) and cooled to 0° C. N,O-bis-trithylsilyl hydroxylamine (0.304 ml, 1.42 mmol) added, the reaction was warmed to RT, stred for 3 h, and then recooled to 0° C. After adding methanol (3 ml), the mixture was stirred for an additional 30 min., and then concentrated in vacuo. The residue was partitioned between methylene chloride (50 ml) and aqueous 2.4 M HCl (10 ml), the organic layer was separated and washed with saturated aqueous sodium bicarbonate, dried over MgSO4, and concentrated in vacuo to afford N-hydroxy-4-benzyloxycarbonyl-1-j4-[5-fluoro-1-2-trmethylsilylethanesulfonyl)-indol-3-yl]-piperidine-1-sulfonyl ) piperazine-2-(RS)-carboxamide as a yellow foam (250 mg, 86%). The residue was used without further purification.
Name
4-benzyloxycarbonyl-1-(4-[5-fluoro-1-(2-trimethylsilylethane-sulfonyl)indol-3-yl]piperidine-1-sulfonyl)piperazine-2-(RS)-carboxylic acid
Quantity
288 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.304 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
89 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is unique about the R-amidase enzyme from Pseudomonas sp. MCI3434 in terms of its substrate specificity?

A1: The R-amidase enzyme from Pseudomonas sp. MCI3434 exhibits remarkable R-stereoselectivity when acting on (R,S)-piperazine-2-tert-butylcarboxamide. [] This means it specifically hydrolyzes the carboxamide bond in the (R)-enantiomer to yield (R)-piperazine-2-carboxylic acid, leaving the (S)-enantiomer untouched. [] This high level of stereoselectivity makes it a valuable tool for producing enantiomerically pure compounds. Additionally, the enzyme displays activity towards carboxamide compounds where the amino or imino group is attached to the beta or gamma carbon, such as β-alaninamide and (R)-piperidine-3-carboxamide. []

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